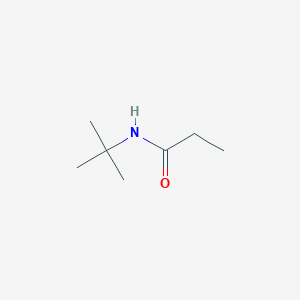
Éster etílico de tetrabromofenolftaleína
Descripción general
Descripción
Tetrabromophenolphthalein ethyl ester: is a chemical compound with the molecular formula C22H14Br4O4 and a molecular weight of 661.96 g/mol . It is known for its use as an anionic dye in various analytical applications .
Aplicaciones Científicas De Investigación
Chemistry: : Tetrabromophenolphthalein ethyl ester is used as a counter ion in the spectrophotometric determination of cationic surfactants . It is also employed in the spectrometric determination of aliphatic primary, secondary, and tertiary amines .
Biology and Medicine: : The compound is used in colorimetric assays for the detection of proteins and other biomolecules . It has applications in diagnostic tests and research involving protein quantification .
Industry: : In industrial settings, tetrabromophenolphthalein ethyl ester is used as an indicator for ion-pair extraction titration . It is also utilized in various analytical techniques to ensure product quality and consistency .
Mecanismo De Acción
Target of Action
Tetrabromophenolphthalein ethyl ester (TBPE) is primarily used as an anionic dye . Its primary targets are cationic surfactants and aliphatic amines . These targets play a crucial role in various biochemical processes, including cell signaling and membrane stability.
Mode of Action
TBPE interacts with its targets through ionic interactions . As an anionic dye, it binds to cationic surfactants and amines, forming a complex that can be detected spectrophotometrically . This interaction results in changes in the optical properties of the solution, allowing for the quantification of the target molecules .
Biochemical Pathways
Given its use in the spectrophotometric determination of cationic surfactants and amines , it can be inferred that it may influence pathways involving these molecules. The downstream effects of these interactions would depend on the specific roles of the targeted surfactants and amines in the biological system under study.
Pharmacokinetics
Given its molecular weight of 66196 , it is likely that it has low bioavailability due to poor absorption and distribution
Result of Action
The primary result of TBPE’s action is the formation of a detectable complex with its targets, allowing for their quantification . On a molecular level, this involves ionic interactions between the anionic TBPE and the cationic targets . On a cellular level, the effects would depend on the specific roles of the targeted surfactants and amines.
Action Environment
The action, efficacy, and stability of TBPE can be influenced by various environmental factors. For instance, the pH of the solution can affect the ionization state of TBPE and its targets, potentially influencing their interaction . Additionally, temperature may affect the stability of TBPE, as it is generally stable at room temperature but may decompose at higher temperatures . Other factors, such as the presence of other ions or molecules in the solution, could also influence the action of TBPE.
Análisis Bioquímico
Biochemical Properties
Tetrabromophenolphthalein ethyl ester is known to interact with various biomolecules. It is used as a counter ion in the spectrophotometric determination of cationic surfactants . It is also used in the spectrometric determination of aliphatic primary, secondary, and tertiary amines .
Cellular Effects
It has been used to quantify urinary albumin in point-of-care devices , suggesting that it may interact with cellular proteins and potentially influence cellular processes.
Molecular Mechanism
It is known to form an ion-associate in the organic phase when reacted with benzalkonium, a type of cationic surfactant . This suggests that it may interact with biomolecules through ionic bonding.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : The synthesis of tetrabromophenolphthalein ethyl ester typically involves the bromination of phenolphthalein followed by esterification with ethanol. The reaction conditions often include the use of bromine as the brominating agent and an acid catalyst to facilitate the esterification process .
Industrial Production Methods: : Industrial production methods for tetrabromophenolphthalein ethyl ester are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: : Tetrabromophenolphthalein ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride can be used.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of tetrabromophenolphthalein ethyl ester .
Comparación Con Compuestos Similares
Similar Compounds
Phenolphthalein: A related compound used as a pH indicator.
Bromophenol Blue: Another brominated dye used in similar applications.
Ethyl Red: A dye used in pH determination and similar analytical techniques.
Uniqueness: : Tetrabromophenolphthalein ethyl ester is unique due to its high bromine content, which enhances its ability to form stable complexes with cationic surfactants and proteins . This property makes it particularly useful in analytical applications where sensitivity and specificity are crucial .
Propiedades
IUPAC Name |
ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br4O4/c1-2-30-22(29)14-6-4-3-5-13(14)19(11-7-15(23)20(27)16(24)8-11)12-9-17(25)21(28)18(26)10-12/h3-10,27H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQFXATUXPUCFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(=C2C=C(C(=O)C(=C2)Br)Br)C3=CC(=C(C(=C3)Br)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
62637-91-6 (potassium salt) | |
| Record name | Bromophthalein Magenta E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5044520 | |
| Record name | Tetrabromophenolphthalein ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Color/Form |
Yellow crystals from benzene | |
CAS No. |
1176-74-5 | |
| Record name | Tetrabromophenolphthalein ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1176-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromophthalein Magenta E | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabromophenolphthalein ethyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]-, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrabromophenolphthalein ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5044520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 2-[(3,5-dibromo-4-hydroxyphenyl)(3,5-dibromo-4-oxo-2,5-cyclohexadien-1-ylidene)methyl]benzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.314 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRABROMOPHENOLPHTHALEIN ETHYL ESTER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D91NS781O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Bromophthalein Magenta E | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
210 °C | |
| Record name | Bromophthalein Magenta E | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7731 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(3S,5S,7S,10S,13R,14S,17R)-3,7,14-trihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B73190.png)












